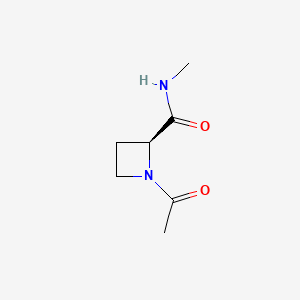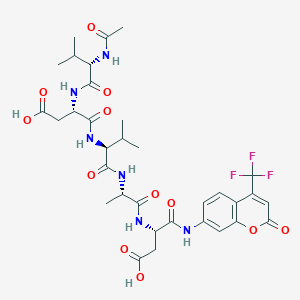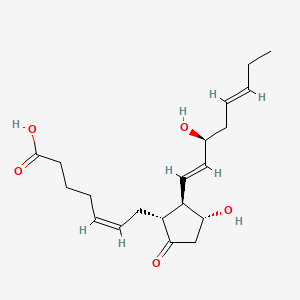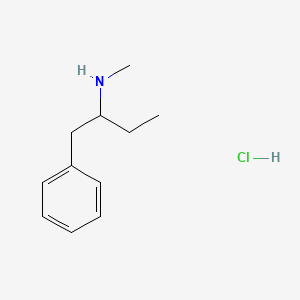
2-Methylamino-1-phenylbutane hydrochloride
描述
2-甲基氨基-1-苯基丁烷(盐酸盐)是一种化学化合物,分子式为C11H18ClN。 它是一种结晶固体,可溶于二甲基甲酰胺、二甲基亚砜、乙醇和磷酸盐缓冲盐水(pH 7.2)等溶剂 。 该化合物在结构上类似于甲基苯丙胺,被归类为兴奋剂 .
作用机制
2-甲基氨基-1-苯基丁烷(盐酸盐)的作用机制涉及它与中枢神经系统的相互作用。它通过增加多巴胺、去甲肾上腺素和血清素等神经递质的释放而起兴奋剂作用。 这会导致警觉性提高、能量水平提高和欣快感 。 分子靶标包括参与神经递质调节的单胺转运蛋白和受体 .
类似化合物:
2-乙基氨基-1-苯基丁烷: 该化合物在结构上相似,但在氨基位置有一个乙基而不是甲基.
甲基苯丙胺: 一种众所周知的兴奋剂,具有类似的结构但不同的药理学特性.
2-氨基-1-苯基丁烷: 另一种类似物,具有伯胺基而不是甲基氨基.
独特性: 2-甲基氨基-1-苯基丁烷(盐酸盐)由于其特定的取代模式而具有独特性,与类似物相比,它赋予了不同的药理学特性。 它与甲基苯丙胺的结构相似,使其成为研究兴奋剂作用和开发检测相关物质的分析方法的宝贵化合物 .
生化分析
Biochemical Properties
It is known to be an analog of N-ethylamphetamine, characterized by an ethyl group replacing the methyl at the α position . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
As a methamphetamine analog, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a methamphetamine analog, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 2-甲基氨基-1-苯基丁烷(盐酸盐)的合成通常涉及用甲胺烷基化苯丙酮,然后还原并随后形成盐酸盐。 反应条件通常包括使用还原剂,如氢化铝锂或硼氢化钠 .
工业生产方法: 一般方法包括扩大实验室合成方法的规模,确保由于该化合物的兴奋剂性质而采取适当的处理和安全措施 .
反应类型:
氧化: 2-甲基氨基-1-苯基丁烷(盐酸盐)可以发生氧化反应,通常导致形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为其相应的胺衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 卤化物和醇盐等亲核试剂可用于取代反应.
主要产物:
氧化: 形成酮或羧酸。
还原: 形成胺衍生物。
取代: 形成取代的苯基丁烷衍生物.
科学研究应用
2-甲基氨基-1-苯基丁烷(盐酸盐)主要用于法医和研究应用。 它用作检测和研究生物样本中兴奋剂化合物的分析参考标准 。 它与甲基苯丙胺的结构相似,使其成为研究兴奋剂药物的药理和毒理学特性的宝贵工具 .
相似化合物的比较
2-Ethylamino-1-phenylbutane: This compound is structurally similar but has an ethyl group instead of a methyl group at the amino position.
Methamphetamine: A well-known stimulant with a similar structure but different pharmacological properties.
2-Amino-1-phenylbutane: Another analog with a primary amine group instead of a methylamino group.
Uniqueness: 2-Methylamino-1-phenylbutane (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its structural similarity to methamphetamine makes it a valuable compound for studying stimulant effects and developing analytical methods for detecting related substances .
属性
IUPAC Name |
N-methyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-11(12-2)9-10-7-5-4-6-8-10;/h4-8,11-12H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPJQYUXBYTUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84952-63-6 | |
| Record name | 2-Methylamino-1-phenylbutane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLAMINO-1-PHENYLBUTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3U6KDN982 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)
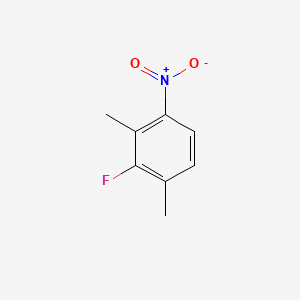
![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)
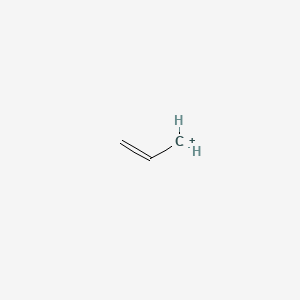
![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)
![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
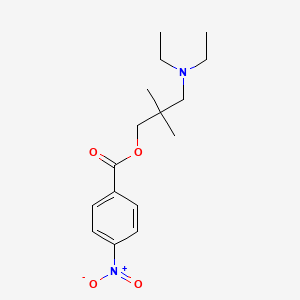
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)
